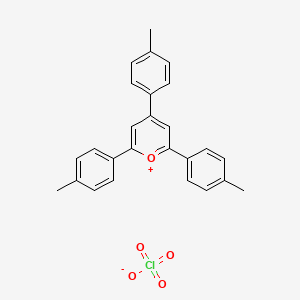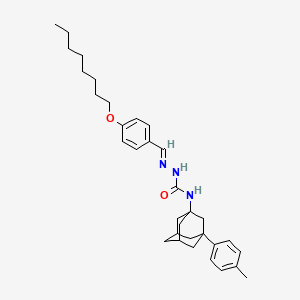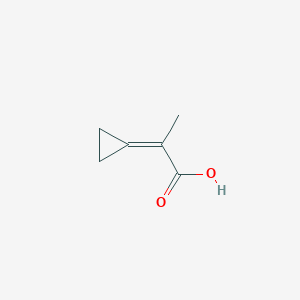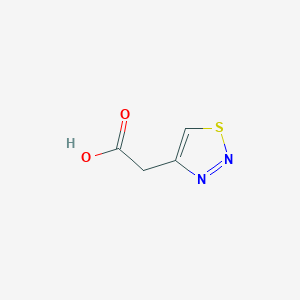
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate, also known as TMP, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. TMP is a highly fluorescent dye that has been used as a probe for studying biological systems, such as protein-DNA interactions, enzyme activity, and cell signaling pathways. In
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is based on its ability to interact with biological molecules, such as proteins and DNA. 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate binds to these molecules and undergoes a conformational change, which leads to an increase in fluorescence. This fluorescence can be used to monitor the activity of these molecules in real-time.
Biochemical and Physiological Effects:
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate has been shown to have minimal toxicity and does not affect the biochemical and physiological processes of cells. This makes it an ideal probe for studying biological systems without interfering with their normal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate in lab experiments include its high sensitivity, selectivity, and ease of use. 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is also stable under a wide range of conditions, making it suitable for use in various biological systems. However, the limitations of using 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate include its relatively high cost and the need for specialized equipment to detect its fluorescence.
Direcciones Futuras
There are several future directions for the use of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate in scientific research. One potential application is in the development of biosensors for detecting various biological molecules, such as glucose, cholesterol, and DNA. Another potential application is in the study of protein-protein interactions, which are critical for understanding many biological processes. Additionally, 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate could be used in the development of new imaging techniques for studying biological systems in real-time. Overall, the unique properties of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate make it a valuable tool for studying biological systems and will likely continue to be used in scientific research for years to come.
Métodos De Síntesis
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate can be synthesized by reacting 4-methylphenylacetonitrile with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then oxidized using potassium permanganate to form 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate. The synthesis of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate has been widely used in scientific research due to its unique properties. 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is a highly fluorescent dye that has been used as a probe for studying biological systems, such as protein-DNA interactions, enzyme activity, and cell signaling pathways. 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate has also been used in the development of biosensors for detecting various biological molecules, such as glucose, cholesterol, and DNA.
Propiedades
IUPAC Name |
2,4,6-tris(4-methylphenyl)pyrylium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23O.ClHO4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFGVBLNPLHKOL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2470470.png)
![4-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2470471.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2470473.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2470475.png)


![2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride](/img/structure/B2470481.png)


![3-(2-fluorophenyl)-7-((2-(2-methoxyphenoxy)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2470487.png)
